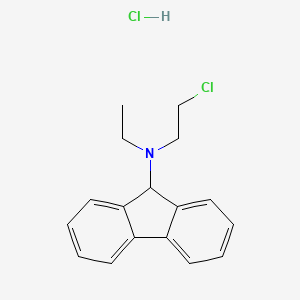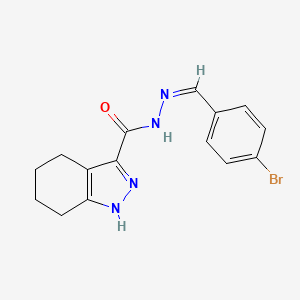
N-(2-Chloroethyl)-N-ethyl-9-fluorenamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is a chemical compound with a complex structure that includes a fluorenyl group, an ethyl group, and a chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride typically involves the reaction of 9H-fluoren-9-amine with 2-chloroethyl ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions, leading to various derivatives[][2].
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce fluorenone derivatives[2][2].
科学的研究の応用
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorenyl group may also interact with cellular components, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
N-(2-chloroethyl)-N-nitrosoureas: Known for their anticancer properties and ability to release nitric oxide.
2-chloro-N,N-dimethylethylamine hydrochloride: Used as an intermediate in organic synthesis.
Uniqueness
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is unique due to its combination of a fluorenyl group with a chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6272-47-5 |
|---|---|
分子式 |
C17H19Cl2N |
分子量 |
308.2 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
InChIキー |
RMTWFBLCJLNBFA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)




![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)
![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)

![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
